Sulfadoxine D3

Description

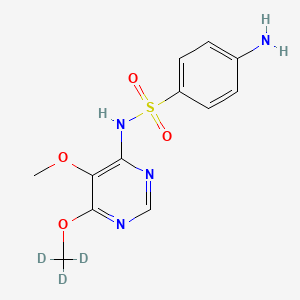

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-[5-methoxy-6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSFRIWCGOHTNF-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=NC=NC(=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746796 | |

| Record name | 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262770-70-6 | |

| Record name | 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sulfadoxine D3 mechanism of action in Plasmodium

An In-Depth Technical Guide to the Mechanism of Action of Sulfadoxine in Plasmodium

Introduction

Sulfadoxine is a sulfonamide antibiotic that has been a cornerstone in the treatment and prevention of malaria for decades, particularly in combination with pyrimethamine (SP), sold under trade names like Fansidar.[1] This combination therapy targets the folate biosynthesis pathway of Plasmodium species, which is essential for their survival.[1] This guide provides a detailed examination of the molecular mechanism of action of sulfadoxine against Plasmodium, intended for researchers, scientists, and professionals in drug development. It will cover the core biochemical interactions, quantitative efficacy data, relevant experimental protocols, and the molecular basis of resistance.

Core Mechanism of Action: Inhibition of Folate Biosynthesis

Plasmodium parasites, unlike their human hosts who obtain folate from their diet, are primarily dependent on the de novo synthesis of folate.[2][3] This pathway is critical for the synthesis of nucleotides (purines and pyrimidines) required for DNA replication and repair, as well as for the metabolism of certain amino acids.[2] The reliance of the parasite on this pathway makes it an excellent target for chemotherapeutic intervention.[2]

Sulfadoxine's primary target is the enzyme dihydropteroate synthase (DHPS).[1][4] The mechanism of action can be broken down into the following key steps:

-

Structural Analogy: Sulfadoxine is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS.[5]

-

Competitive Inhibition: Due to this structural similarity, sulfadoxine competes with PABA for the active site of the DHPS enzyme.[5][6]

-

Blocked Synthesis: When sulfadoxine binds to DHPS, it prevents the condensation of PABA with 6-hydroxymethyldihydropterin pyrophosphate.[6][7] This reaction is a critical step in the formation of 7,8-dihydropteroate, a precursor to dihydrofolic acid.[6]

-

Folate Depletion: The inhibition of DHPS leads to a halt in the folate synthesis pathway, resulting in a depletion of downstream folate cofactors, such as tetrahydrofolate.[5][7]

-

Parasite Death: Without an adequate supply of folate cofactors, the parasite is unable to synthesize DNA and essential amino acids, leading to a cessation of replication and ultimately, cell death.[1][5]

This targeted action on a pathway absent in humans provides the basis for the selective toxicity of sulfadoxine against Plasmodium.

Synergistic Action with Pyrimethamine

Sulfadoxine is most effective when used in combination with pyrimethamine.[1][8] This synergy arises because the two drugs inhibit sequential enzymes in the same metabolic pathway.[8][9] While sulfadoxine inhibits DHPS, pyrimethamine targets dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step of converting dihydrofolate to tetrahydrofolate.[2][9] This dual blockade of the folate pathway is significantly more effective at killing the parasite and can help to slow the development of drug resistance.[1][10]

Quantitative Data on Sulfadoxine Efficacy

The efficacy of sulfadoxine is quantified by its 50% inhibitory concentration (IC50) in parasite growth assays and its inhibition constant (Ki) in enzyme assays. These values can vary significantly depending on the presence of resistance-conferring mutations in the DHPS enzyme.

Table 1: In Vitro IC50 Values of Sulfadoxine against Plasmodium falciparum

| P. falciparum Strain/Isolate | DHPS Genotype | IC50 (nM) | Notes |

| Sensitive Strains | Wild-type | 30 - 500 | IC50 values can be influenced by assay conditions, particularly the levels of PABA and folate in the culture medium.[11][12] |

| Resistant Strains | Mutations (e.g., A437G, K540E) | >3000 | The presence of multiple mutations in the DHPS gene is correlated with higher levels of resistance.[13] |

| Clinical Isolates (Sudan) | Not specified | EC50 = 0.262 | This study noted a reduced in vitro response, suggesting the presence of resistant parasites.[14] |

Table 2: Inhibition Constants (Ki) of Sulfadoxine against P. falciparum DHPS

| DHPS Enzyme Source | Ki (µM) | Fold-Increase in Ki (Compared to Sensitive) | Notes |

| Sulfadoxine-sensitive isolates | ~0.14 | - | This represents the baseline affinity of the drug for the wild-type enzyme.[15] |

| Sulfadoxine-resistant isolates | Up to 112 | Up to 800-fold | Mutations in the DHPS active site reduce the binding affinity of sulfadoxine, leading to a significantly higher Ki value.[6][8][15] |

Experimental Protocols

In Vitro Sulfadoxine Susceptibility Assay for P. falciparum

This protocol is based on the widely used [3H]-hypoxanthine incorporation assay, which measures parasite DNA synthesis.[16][17]

Objective: To determine the IC50 value of sulfadoxine against P. falciparum in vitro.

Methodology:

-

Media Preparation: Use RPMI 1640 medium specifically lacking PABA and folic acid, supplemented with Albumax I or human serum that has been dialyzed to remove folates.[16][18] This is critical as PABA and folate can antagonize sulfadoxine's action.[18][19]

-

Parasite Culture: Maintain asynchronous or synchronized (e.g., using sorbitol) P. falciparum cultures in human erythrocytes (O+) at a defined hematocrit (e.g., 2%).

-

Drug Plate Preparation: Prepare serial dilutions of sulfadoxine in the prepared medium in a 96-well microtiter plate. Include drug-free wells as negative controls.

-

Assay Initiation: Adjust the parasite culture to a starting parasitemia of ~0.5% and add it to each well of the drug-prepared plate.

-

Incubation: Incubate the plates for 48 hours at 37°C in a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2).

-

Radiolabeling: After the initial incubation, add [3H]-hypoxanthine to each well and incubate for an additional 24 hours. Plasmodium parasites are purine auxotrophs and will incorporate the radiolabel into their DNA during replication.[17]

-

Harvesting and Scintillation Counting: Harvest the cells onto filter mats using a cell harvester. After drying, place the mats in a scintillation fluid and count the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the counts per minute (CPM) against the drug concentration. Use a nonlinear regression model to fit the dose-response curve and calculate the IC50 value, which is the concentration of sulfadoxine that inhibits 50% of [3H]-hypoxanthine incorporation compared to the drug-free control.[16]

DHPS Enzyme Inhibition Assay

This protocol describes a spectrophotometric method to determine the Ki of sulfadoxine for DHPS.

Objective: To measure the inhibitory potency and determine the mode of inhibition of sulfadoxine on recombinant P. falciparum DHPS.

Methodology:

-

Enzyme Preparation: Express and purify recombinant P. falciparum DHPS from E. coli or another suitable expression system.

-

Reagent Preparation:

-

Assay Buffer: e.g., Tris-HCl buffer with MgCl2 and dithiothreitol.

-

Substrates: Prepare stock solutions of 6-hydroxymethyldihydropterin pyrophosphate (H2Pte-PP) and para-aminobenzoic acid (PABA).

-

Inhibitor: Prepare serial dilutions of sulfadoxine.

-

-

Assay Procedure:

-

The assay can be performed by measuring the incorporation of radiolabeled PABA into dihydropteroate, which is then separated by chromatography.[11]

-

Alternatively, a coupled spectrophotometric assay can be used where the production of dihydropteroate is linked to the oxidation of NADPH by dihydrofolate reductase, which can be monitored by the decrease in absorbance at 340 nm.[15]

-

-

Reaction:

-

In a cuvette or 96-well plate, combine the assay buffer, substrates (one at a fixed, saturating concentration and the other at varying concentrations), and the inhibitor (at several fixed concentrations).

-

Initiate the reaction by adding the DHPS enzyme.

-

-

Data Acquisition: Monitor the reaction rate (e.g., change in absorbance over time) using a spectrophotometer.

-

Data Analysis:

-

Calculate the initial reaction velocities for each condition.

-

To determine the mode of inhibition, generate Lineweaver-Burk or Dixon plots. For a competitive inhibitor like sulfadoxine, the lines on a Lineweaver-Burk plot will intersect on the y-axis.

-

The Ki value can be calculated from these plots or by fitting the velocity data to the appropriate enzyme inhibition equations.

-

Visualizations

Caption: Plasmodium folate biosynthesis pathway and points of inhibition.

Caption: Experimental workflow for in vitro sulfadoxine susceptibility testing.

Mechanisms of Resistance

The widespread use of sulfadoxine-pyrimethamine has led to the emergence and spread of resistant P. falciparum strains.[8] Resistance to sulfadoxine is primarily conferred by point mutations in the gene encoding DHPS.[5][20] These mutations, often occurring in or near the PABA-binding pocket, reduce the binding affinity of sulfadoxine for the enzyme, allowing DHPS to function even in the presence of the drug.[5] A cumulative number of mutations is generally associated with increasing levels of resistance, with single, double, and triple mutations in DHPS leading to approximately 15-fold, 45-fold, and 800-fold increases in the IC50 for sulfadoxine, respectively.[8] Monitoring these molecular markers is crucial for tracking the spread of drug resistance and informing public health policies.[21]

Conclusion

Sulfadoxine's mechanism of action is a classic example of targeted chemotherapy, exploiting a metabolic pathway in Plasmodium that is absent in its human host. Its role as a competitive inhibitor of DHPS effectively shuts down the parasite's ability to produce essential folate cofactors. While its efficacy has been compromised by the evolution of resistance through mutations in the DHPS enzyme, understanding its precise mechanism remains critical. The quantitative data and detailed protocols provided in this guide serve as a resource for researchers working to develop new antimalarial agents, design effective drug combinations, and create strategies to overcome the challenge of drug resistance.

References

- 1. What is Sulfadoxine used for? [synapse.patsnap.com]

- 2. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmodium falciparum: a paradigm for alternative folate biosynthesis in diverse microorganisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]

- 6. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Evolution of Resistance to Sulfadoxine-Pyrimethamine in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. A roadmap for understanding sulfadoxine-pyrimethamine in malaria chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro study assessing the response of plasmodium falciparum malaria to chloroquine, sulfadoxine/pyrimethamine, quinine and mefloquine in Wad Medani District, Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Molecular Basis of In Vivo Resistance to Sulfadoxine-Pyrimethamine in African Adult Patients Infected with Plasmodium falciparum Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A modified in vitro sulfadoxine susceptibility assay for Plasmodium falciparum suitable for investigating Fansidar resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synergistic antimalarial activity of pyrimethamine and sulfadoxine against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Plasmodium falciparum resistance to sulfadoxine/pyrimethamine in Uganda: correlation with polymorphisms in the dihydrofolate reductase and dihydropteroate synthetase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. db.cngb.org [db.cngb.org]

The Role of Sulfadoxine-d3 as a Stable Isotope-Labeled Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioanalytical research and drug development, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for achieving reliable quantitative data. This technical guide provides an in-depth overview of Sulfadoxine-d3, a deuterium-labeled analog of the sulfonamide antibiotic Sulfadoxine, and its application as an internal standard in quantitative analytical methodologies.

Sulfadoxine-d3 serves as an ideal internal standard for the quantification of sulfadoxine in various biological samples.[1] Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. The key difference lies in its increased mass due to the deuterium atoms, allowing for distinct detection by a mass spectrometer. This co-elution and differential detection are fundamental to correcting for variability in sample processing and instrument response, thereby enhancing the accuracy and precision of the analytical method.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁D₃N₄O₄S | PubChem |

| Molecular Weight | 313.35 g/mol | [2] |

| Synonyms | Sulfadoxine-d3, 4-amino-N-[5-methoxy-6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | [2] |

| CAS Number | 1262770-70-6 | [2] |

Principles of Stable Isotope Dilution Analysis

The use of Sulfadoxine-d3 as an internal standard is based on the principle of stable isotope dilution analysis (SIDA). A known amount of the labeled internal standard is added to the sample at the beginning of the analytical workflow. The ratio of the analyte's response to the internal standard's response is then measured by the mass spectrometer. Any loss of analyte during sample preparation or fluctuations in instrument performance will affect both the analyte and the internal standard to the same extent, leaving the ratio of their signals unchanged. This ensures that the calculated concentration of the analyte remains accurate.

Below is a diagram illustrating the general workflow for utilizing a stable isotope-labeled internal standard in a quantitative LC-MS/MS analysis.

Experimental Protocols

The following sections detail a typical experimental protocol for the quantification of sulfadoxine in human plasma using Sulfadoxine-d3 as an internal standard, based on established methodologies.[3][4][5]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting sulfadoxine and its internal standard from plasma samples.[3][4][5]

-

Sample Aliquoting: Aliquot 5 µL of human plasma into a clean microcentrifuge tube.[3][4][5]

-

Internal Standard Spiking: Add a known amount of Sulfadoxine-d3 working solution to each plasma sample.

-

Protein Precipitation: Add acetonitrile to the plasma sample to precipitate proteins.[3][4][5] A typical ratio is 1:20 (plasma:acetonitrile).

-

Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, containing the analyte and internal standard, to a new tube or well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared samples are then analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

Chromatographic Conditions

| Parameter | Condition | Reference |

| Column | ACE Excel SuperC18 (50 x 2.1 mm, 1.7 µm) | [3][4] |

| Mobile Phase A | Water with 0.1% formic acid | [3][4] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | [3][4] |

| Flow Rate | 0.8 mL/min | [3][4] |

| Injection Volume | 3 µL | [6] |

| Column Temperature | 30 °C | [7] |

Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and quantification is performed using multiple reaction monitoring (MRM).[3][4]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Sulfadoxine | 311 | 245 | [3][4] |

| Sulfadoxine-d4 | 315 | 249 | [3][4] |

Note: While the topic is Sulfadoxine-d3, a closely related deuterated standard, Sulfadoxine-d4, is cited in the literature with these specific ion transitions. The principle remains the same, and similar transitions would be expected for Sulfadoxine-d3 with a 3-dalton mass shift.

Quantitative Data and Method Performance

The use of Sulfadoxine-d3 or similar deuterated internal standards allows for the development of robust and reliable quantitative methods. The following table summarizes typical performance characteristics of such an assay for sulfadoxine in human plasma.

| Parameter | Value | Reference |

| Calibration Range | 1 - 200 µg/mL | [3][4] |

| Recovery | 94.3 ± 3.2% | [3][4] |

| Limit of Detection (LOD) | 0.82 ng/mL | [7][8] |

| Limit of Quantification (LOQ) | 2.73 ng/mL | [7][8] |

| Intra-day Precision | < 0.53% | [7][8] |

| Inter-day Precision | < 0.53% | [7][8] |

| Accuracy | 99.99% to 100.11% | [7][8] |

Mechanism of Action of Sulfadoxine

While Sulfadoxine-d3's primary role is as an analytical tool, it is important to understand the mechanism of action of the parent compound, sulfadoxine. Sulfadoxine is an antimicrobial agent that acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS) in parasites like Plasmodium falciparum, the causative agent of malaria.[9] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for DNA synthesis and cell replication. By blocking this pathway, sulfadoxine inhibits the growth and reproduction of the parasite.[9]

The following diagram illustrates the simplified mechanism of action of sulfadoxine.

Conclusion

Sulfadoxine-d3 is an indispensable tool for the accurate and precise quantification of sulfadoxine in complex biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS analysis mitigates the effects of experimental variability, leading to highly reliable data. The detailed protocols and performance characteristics outlined in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals seeking to implement robust bioanalytical methods for sulfadoxine. The principles and workflows described herein are broadly applicable to the use of other stable isotope-labeled internal standards in quantitative analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sulfadoxine D3 | C12H14N4O4S | CID 71312412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. DEVELOPMENT AND VALIDATION OF LC-MS METHOD FOR SIMULTANEOUS DETERMINATION OF PYRIMETHAMINE AND SULFADOXINE IN THE PHARMACEUTICAL PREPARATION [ajps.journals.ekb.eg]

- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 9. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Application of Sulfadoxine-D3 in Elucidating Drug Metabolism Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise characterization of a drug candidate's metabolic fate is a cornerstone of modern drug development. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for optimizing its pharmacokinetic and pharmacodynamic profiles, predicting potential drug-drug interactions (DDIs), and ensuring patient safety. The use of stable isotope-labeled compounds, particularly those incorporating deuterium (D), has emerged as a powerful tool in these investigations. The "deuterium switch," or the substitution of hydrogen with its heavier isotope, can significantly alter a drug's metabolic rate due to the kinetic isotope effect (KIE), providing a unique lens through which to study metabolic pathways.[1][2] This technical guide explores the utility of Sulfadoxine-D3, a deuterated analog of the sulfonamide antibiotic sulfadoxine, in the comprehensive study of drug metabolism.

Sulfadoxine is primarily metabolized in humans via N-acetylation to N-acetylsulfadoxine, a reaction catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[3] A smaller fraction of the drug may undergo glucuronidation.[4] Due to its relatively simple and well-defined metabolic profile, sulfadoxine serves as an excellent model compound for demonstrating the principles and advantages of using a deuterated analog to probe metabolic pathways. This guide will provide an in-depth overview of the theoretical basis, practical experimental protocols, and data interpretation when using Sulfadoxine-D3 as a tool in drug metabolism studies.

The Kinetic Isotope Effect: The Foundation of Deuterium-Based Metabolism Studies

The substitution of a hydrogen atom with a deuterium atom creates a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond.[2] This difference in bond strength requires more energy to break the C-D bond, leading to a slower reaction rate for metabolic processes where C-H bond cleavage is the rate-determining step.[5] This phenomenon, known as the kinetic isotope effect (KIE), is the fundamental principle behind the use of deuterated compounds in metabolism studies.[1][2]

By comparing the metabolic rate of a deuterated compound like Sulfadoxine-D3 to its non-deuterated counterpart, researchers can:

-

Identify sites of metabolic attack: A significant reduction in the rate of metabolism for the deuterated compound strongly suggests that the deuterated position is a primary site of metabolic activity.

-

Quantify the contribution of specific metabolic pathways: The magnitude of the KIE can provide insights into the contribution of a particular pathway to the overall clearance of the drug.

-

Elucidate reaction mechanisms: KIE studies can help to determine the rate-limiting step in an enzymatic reaction.[6]

-

Generate stable internal standards for quantitative analysis: Deuterated compounds are widely used as internal standards in mass spectrometry-based bioanalysis due to their similar chemical properties and distinct mass.[7][8]

Quantitative Analysis of Sulfadoxine and Sulfadoxine-D3 Metabolism

To illustrate the quantitative impact of deuteration on drug metabolism, the following tables summarize representative data from in vitro and in vivo studies comparing a deuterated drug (d3-Enzalutamide) with its non-deuterated counterpart. While specific data for Sulfadoxine-D3 is not publicly available, these results from a well-documented case study on enzalutamide, which undergoes CYP-mediated N-demethylation, provide a strong surrogate for the expected outcomes in a comparative study of Sulfadoxine and Sulfadoxine-D3 metabolism. The primary metabolic pathway for sulfadoxine is N-acetylation, and a similar KIE is expected to affect the rate of this reaction.

Table 1: Comparative In Vitro Metabolism in Human Liver Microsomes

| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Kinetic Isotope Effect (KH/KD) |

| Sulfadoxine (hypothetical) | 100 | \multirow{2}{*}{2.0} |

| Sulfadoxine-D3 (hypothetical) | 50 |

This table presents hypothetical data for Sulfadoxine and Sulfadoxine-D3 based on the principles of KIE and published data on other deuterated compounds to illustrate the expected outcome.

Table 2: Comparative In Vivo Pharmacokinetics in Rats (Oral Administration, 10 mg/kg)

| Parameter | Sulfadoxine (hypothetical) | Sulfadoxine-D3 (hypothetical) | % Change |

| Cmax (ng/mL) | 1000 | 1350 | +35% |

| AUC0–t (ng·h/mL) | 5000 | 10100 | +102% |

| N-acetylsulfadoxine Exposure (AUC) | 100% | 12.5% | -87.5% |

This table presents hypothetical data for Sulfadoxine and Sulfadoxine-D3 based on the principles of KIE and published data on other deuterated compounds to illustrate the expected in vivo consequences. The data for d3-Enzalutamide showed a 35% increase in Cmax and a 102% increase in AUC compared to the non-deuterated form, with an eightfold lower exposure of the N-demethyl metabolite.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolism of Sulfadoxine-D3.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) of Sulfadoxine and Sulfadoxine-D3 and to calculate the kinetic isotope effect.

Materials:

-

Sulfadoxine and Sulfadoxine-D3

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally related but chromatographically distinct compound)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare stock solutions of Sulfadoxine and Sulfadoxine-D3 in a suitable solvent (e.g., DMSO).

-

In separate microcentrifuge tubes, pre-warm a mixture of human liver microsomes (final concentration 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

-

Add the test compound (Sulfadoxine or Sulfadoxine-D3, final concentration 1 µM) to the microsome mixture.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination:

-

Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the disappearance of the parent compound (Sulfadoxine or Sulfadoxine-D3) over time using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).

-

Calculate the KIE = CLint (Sulfadoxine) / CLint (Sulfadoxine-D3).

-

Protocol 2: Metabolite Identification and Profiling

Objective: To identify and compare the metabolites of Sulfadoxine and Sulfadoxine-D3.

Procedure:

This protocol follows the same incubation procedure as Protocol 1 but with a focus on detecting and identifying metabolites.

-

LC-MS/MS Analysis for Metabolites:

-

Analyze the samples using a high-resolution mass spectrometer to detect potential metabolites.

-

Look for mass shifts corresponding to expected metabolic transformations (e.g., +16 for hydroxylation, +42 for acetylation, +176 for glucuronidation).

-

For Sulfadoxine-D3, the mass of the parent compound and its metabolites will be shifted by +3 mass units compared to the non-deuterated compound.

-

-

Structural Elucidation:

-

Use tandem mass spectrometry (MS/MS) to fragment the parent compounds and their metabolites to confirm their structures.

-

Protocol 3: CYP3A4 Inhibition Assay

Objective: To determine if Sulfadoxine or Sulfadoxine-D3 inhibit the activity of cytochrome P450 3A4.

Materials:

-

Recombinant human CYP3A4 enzyme

-

A specific CYP3A4 probe substrate (e.g., midazolam or testosterone)

-

Sulfadoxine and Sulfadoxine-D3

-

A known CYP3A4 inhibitor as a positive control (e.g., ketoconazole)

-

Other reagents as in Protocol 1

Procedure:

-

Incubation:

-

Incubate the recombinant CYP3A4 enzyme with the probe substrate in the presence of varying concentrations of Sulfadoxine, Sulfadoxine-D3, or the positive control inhibitor.

-

Initiate the reaction with NADPH and incubate at 37°C for a predetermined time.

-

-

Analysis:

-

Terminate the reaction and process the samples as described in Protocol 1.

-

Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percent inhibition of CYP3A4 activity at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

-

Visualization of Pathways and Workflows

To facilitate a clearer understanding of the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for determining the in vitro metabolic stability of Sulfadoxine-D3.

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetic Isotope Effects and Transition State Structure for Human Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Comparative Biological Activity of Sulfadoxine and Sulfadoxine-D3

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biological activity of Sulfadoxine, a long-acting sulfonamide antibiotic, and presents a comparative theoretical analysis of its deuterated analog, Sulfadoxine-D3. By leveraging the known pharmacology of Sulfadoxine and the established principles of deuteration in drug development, this document aims to offer insights into the potential enhancements in pharmacokinetic and pharmacodynamic profiles that could be achieved through isotopic substitution.

Executive Summary

Sulfadoxine, a competitive inhibitor of dihydropteroate synthase (DHPS), is a critical component of antimalarial combination therapies.[1][2][3][4] Its mechanism hinges on disrupting the folate biosynthesis pathway in parasites like Plasmodium falciparum.[2][3][5] The strategy of deuteration—substituting hydrogen atoms with their heavier isotope, deuterium—offers a proven method for improving the metabolic stability of pharmaceuticals.[][7][8] This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than the corresponding carbon-hydrogen (C-H) bond.[][8]

While direct comparative experimental data for Sulfadoxine-D3 is not available in public literature, this guide will extrapolate the expected biological and pharmacokinetic consequences of deuteration. We will explore how a potentially slower metabolism could lead to an extended half-life, increased drug exposure, and a more favorable safety profile by reducing the formation of certain metabolites. This document provides the foundational knowledge, experimental protocols, and theoretical frameworks necessary for researchers investigating next-generation antimalarial agents.

Biological Activity and Mechanism of Action of Sulfadoxine

Sulfadoxine exerts its bacteriostatic and antimalarial effects by targeting a crucial enzymatic step in the de novo synthesis of folate.[2][5][9] Unlike their mammalian hosts, who obtain folate from their diet, many prokaryotes and protozoa must synthesize it. This metabolic difference is the basis for the selective toxicity of sulfonamides.[2][3]

Mechanism:

-

Competitive Inhibition: Sulfadoxine is a structural analog of para-aminobenzoic acid (PABA).[5]

-

Enzyme Targeting: It competitively inhibits the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.[9][10]

-

Folate Pathway Disruption: By blocking this step, Sulfadoxine prevents the formation of 7,8-dihydropteroate, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid.[1][5]

-

Inhibition of DNA Synthesis: Tetrahydrofolic acid is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Its depletion halts parasite replication and leads to cell death.[1][2]

This mechanism is often exploited in synergy with dihydrofolate reductase (DHFR) inhibitors like Pyrimethamine, which block a subsequent step in the same pathway.[4][9]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Sulfadoxine/pyrimethamine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. deutramed.com [deutramed.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Deuterated Sulfadoxine (Sulfadoxine-D3) in Antimalarial Resistance Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of antimalarial drug resistance is a significant global health challenge, necessitating continuous efforts in drug discovery and the development of novel strategies to understand and overcome resistance mechanisms. Sulfadoxine, a sulfonamide antibiotic, in combination with pyrimethamine, has been a cornerstone of malaria treatment, particularly against Plasmodium falciparum. However, its efficacy has been compromised by widespread resistance. The primary mechanism of resistance to sulfadoxine is the accumulation of point mutations in the parasite's dihydropteroate synthase (dhps) gene, the enzyme target of the drug.[1]

Stable isotope-labeled compounds, such as deuterated sulfadoxine (Sulfadoxine-D3), are powerful tools in drug metabolism and pharmacokinetic (DMPK) studies. In the context of antimalarial resistance, Sulfadoxine-D3 can be instrumental in elucidating subtle differences in drug uptake, metabolism, and efflux between resistant and sensitive parasite strains. This technical guide provides an in-depth overview of the application of Sulfadoxine-D3 in antimalarial resistance studies, including experimental protocols and data presentation.

Core Concepts in Sulfadoxine Resistance

Sulfadoxine acts by inhibiting the Plasmodium falciparum dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway.[2] This pathway is critical for the synthesis of nucleic acids and amino acids. Resistance to sulfadoxine is primarily conferred by single nucleotide polymorphisms (SNPs) in the dhps gene, which reduce the binding affinity of sulfadoxine to the DHPS enzyme.

Quantitative Data in Sulfadoxine Resistance Studies

The following tables summarize key quantitative data relevant to sulfadoxine resistance studies.

Table 1: In Vitro Susceptibility of P. falciparum Strains to Sulfadoxine-Pyrimethamine

| Strain | Geographic Origin | In Vivo Response to S/P | In Vitro Response to S/P |

| Isolate Group 1 | Kenya | Sensitive | Sensitive |

| Isolate Group 2 | Kenya | Recurrent Parasitaemia | Resistant |

| Isolate Group 3 | Thailand (Northern) | Effective | More Sensitive |

| Isolate Group 4 | Thailand (Southeastern) | Ineffective | Less Sensitive |

Data compiled from studies correlating in vivo treatment outcomes with in vitro susceptibility assays.[3][4]

Table 2: Pharmacokinetic Parameters of Sulfadoxine in Pediatric Patients

| Parameter | Value |

| Volume of Distribution (Vd) | 0.13 L/kg |

| Elimination Half-Life (t1/2) | 184 hours |

| Plasma Protein Binding | 90-95% |

Pharmacokinetic parameters are crucial for understanding the exposure of the parasite to the drug and can be influenced by resistance mechanisms that alter drug accumulation.[4]

Table 3: Common Mutations in the dhps Gene Associated with Sulfadoxine Resistance

| Codon Change | Amino Acid Substitution |

| 436 | Ser -> Ala/Phe |

| 437 | Ala -> Gly |

| 540 | Lys -> Glu |

| 581 | Ala -> Gly |

| 613 | Ala -> Ser/Thr |

The number and combination of these mutations correlate with the level of resistance.[2]

Experimental Protocols

In Vitro Susceptibility Testing of P. falciparum to Sulfadoxine

This protocol is adapted from standard in vitro drug susceptibility assays.

Objective: To determine the 50% inhibitory concentration (IC50) of sulfadoxine against different P. falciparum strains.

Materials:

-

P. falciparum cultures (synchronized to the ring stage)

-

Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

-

Sulfadoxine stock solution (in DMSO)

-

96-well microplates

-

SYBR Green I dye

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader

Methodology:

-

Prepare serial dilutions of sulfadoxine in complete medium in a 96-well plate. Include drug-free wells as controls.

-

Prepare a parasite suspension of 2% parasitemia and 2% hematocrit.

-

Add the parasite suspension to each well of the 96-well plate.

-

Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a plate reader.

-

Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting to a sigmoidal dose-response curve.

Quantification of Sulfadoxine in Biological Matrices using UHPLC-MS/MS with a Deuterated Internal Standard

This protocol describes the use of deuterated sulfadoxine (Sulfadoxine-d4 is commonly used, but the principle is identical for Sulfadoxine-D3) as an internal standard for accurate quantification in plasma samples.

Objective: To accurately measure sulfadoxine concentrations in plasma for pharmacokinetic studies.

Materials:

-

Plasma samples

-

Sulfadoxine-d4 (internal standard)

-

Acetonitrile (MeCN)

-

Formic acid

-

UHPLC-MS/MS system (e.g., Sciex Triple Quad 6500+)

-

ACE Excel SuperC18 column (50 × 2.1 mm, 1.7 μm)

Methodology:

-

Sample Preparation:

-

To 5 µL of plasma, add 20 µL of the internal standard working solution (e.g., 1000 ng/mL Sulfadoxine-d4 in MeCN-water).

-

Add 175 µL of acetonitrile to precipitate proteins.

-

Vortex for 10 seconds and centrifuge at 20,000 g for 3 minutes.

-

Dilute the supernatant 5-fold with water.

-

-

UHPLC-MS/MS Analysis:

-

Inject 3 µL of the prepared sample onto the UHPLC system.

-

Use a gradient elution with mobile phases of water and acetonitrile, both containing 0.1% formic acid.

-

Set the mass spectrometer to electrospray ionization positive mode (ESI+).

-

Monitor the following multiple reaction monitoring (MRM) transitions:

-

Sulfadoxine: m/z 311 → 245

-

Sulfadoxine-d4: m/z 315 → 249

-

-

-

Data Analysis:

-

Generate a calibration curve using standards of known sulfadoxine concentrations.

-

Determine the concentration of sulfadoxine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizing Pathways and Workflows

Signaling Pathway: Sulfadoxine Action and Resistance

References

- 1. GAPDH mediates drug resistance and metabolism in Plasmodium falciparum malaria parasites | PLOS Pathogens [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Non-canonical metabolic pathways in the malaria parasite detected by isotope-tracing metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating the Folate Synthesis Pathway: A Technical Guide Using Sulfadoxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the folate synthesis pathway and the utility of Sulfadoxine as a chemical probe to investigate its mechanics. Folate and its derivatives are essential cofactors for the synthesis of nucleotides and certain amino acids, making the pathway a critical target for antimicrobial and antimalarial drug development.[1][2][3][4] Understanding the inhibition of this pathway is paramount for developing new therapeutic agents and combating resistance.

The Folate Biosynthesis Pathway

Microorganisms, plants, and certain protozoa like Plasmodium falciparum synthesize folate de novo, a capability absent in mammals, who must acquire it from their diet.[1][5] This metabolic difference is the cornerstone of the selective toxicity of drugs targeting this pathway.[3][6] The pathway begins with precursors from the shikimate and purine synthesis pathways—chorismate and guanosine triphosphate (GTP), respectively.[1][2]

The key steps involve the synthesis of a pterin moiety from GTP and para-aminobenzoic acid (pABA) from chorismate. The enzyme Dihydropteroate Synthase (DHPS) then catalyzes the crucial condensation of pABA with 6-hydroxymethyldihydropterin pyrophosphate (HPPP) to form 7,8-dihydropteroate.[2][7] Following glutamylation and reduction by Dihydrofolate Reductase (DHFR), the active cofactor, Tetrahydrofolate (THF), is produced. THF is vital for donating one-carbon units required for the synthesis of DNA, RNA, and proteins.[4]

Caption: The de novo folate synthesis pathway and the point of inhibition by Sulfadoxine.

Sulfadoxine: Mechanism of Action

Sulfadoxine is a sulfonamide antibiotic that functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[7][8][9] Its chemical structure mimics that of the natural substrate, p-aminobenzoic acid (pABA).[8] This structural similarity allows Sulfadoxine to bind to the active site of DHPS, thereby preventing the condensation of pABA with HPPP.[7][8] This blockade halts the synthesis of dihydropteroate, leading to a depletion of downstream folate cofactors essential for DNA synthesis and cell replication, ultimately resulting in a bacteriostatic or parasiticidal effect.[6][8][10]

Quantitative Analysis of DHPS Inhibition

The efficacy of Sulfadoxine and other sulfa drugs can be quantified by determining their inhibition constants (Kᵢ) against DHPS and their 50% lethal or inhibitory concentrations (LC₅₀/IC₅₀) against the whole organism. These values are critical for drug development and for understanding resistance mechanisms.

| Drug | Organism | Kᵢ for DHPS (µM) | LC₅₀ (nM) | Reference |

| Sulfadoxine | P. falciparum | 10 | 500 | [11][12] |

| Sulfadiazine | P. falciparum | 6 | 300 | [11][12] |

| Sulfamethoxazole | P. falciparum | 35 | 30 | [11][12] |

| Dapsone | P. falciparum | 0.6 | 40 | [11][12] |

Note: Values are approximate and can vary based on experimental conditions and parasite strain.

Experimental Protocols

Investigating the folate pathway with Sulfadoxine involves a series of well-defined experimental procedures.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the enzymatic activity of DHPS in the presence of varying concentrations of an inhibitor like Sulfadoxine to determine its Kᵢ value.

Objective: To quantify the inhibition of DHPS by Sulfadoxine.

Materials:

-

Purified or recombinant DHPS enzyme.

-

Substrates: 6-hydroxymethyldihydropterin pyrophosphate (HPPP) and radiolabeled [¹⁴C]p-aminobenzoic acid ([¹⁴C]pABA).

-

Sulfadoxine stock solution.

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing MgCl₂ and DTT).

-

Quenching solution (e.g., activated charcoal suspension).

-

Scintillation fluid and counter.

Protocol:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes, each containing the reaction buffer, a fixed concentration of HPPP, and varying concentrations of Sulfadoxine.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation: Start the reaction by adding a fixed concentration of [¹⁴C]pABA to each tube.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.

-

Termination: Stop the reaction by adding a quenching solution to adsorb the unreacted [¹⁴C]pABA.

-

Separation: Centrifuge the tubes to pellet the quenching agent. The supernatant will contain the radiolabeled product, [¹⁴C]dihydropteroate.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the reaction velocity against the inhibitor concentration. Determine the Kᵢ value using appropriate enzyme kinetic models, such as the Michaelis-Menten equation and Lineweaver-Burk plots.[11]

In Vitro Parasite Growth Inhibition Assay

This assay determines the IC₅₀ value of Sulfadoxine against a cultured parasite, such as P. falciparum.

Objective: To measure the concentration of Sulfadoxine required to inhibit parasite growth by 50%.

Materials:

-

Synchronized culture of P. falciparum (e.g., ring stage).

-

Complete culture medium (e.g., RPMI-1640 with supplements).

-

96-well microplates.

-

Sulfadoxine stock solution.

-

DNA-intercalating dye (e.g., SYBR Green I) or [³H]hypoxanthine for radiolabeling.

-

Plate reader (fluorescence or scintillation).

Protocol:

-

Drug Dilution: Prepare a serial dilution of Sulfadoxine in the culture medium in a 96-well plate. Include drug-free wells as negative controls.

-

Parasite Addition: Add the synchronized parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to each well.

-

Incubation: Incubate the plate for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Growth Measurement:

-

SYBR Green Method: Lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure fluorescence using a plate reader.

-

[³H]Hypoxanthine Method: Add [³H]hypoxanthine during the last 24 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of growth inhibition against the logarithm of the drug concentration. Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

A Logical Workflow for Investigation

A systematic approach is essential when using Sulfadoxine to probe the folate pathway. The workflow below outlines the logical progression from initial characterization to detailed mechanistic studies.

Caption: A logical workflow for investigating the folate pathway using a DHPS inhibitor.

This guide provides a foundational framework for researchers. By combining quantitative enzyme kinetics, cell-based assays, and a logical investigative workflow, Sulfadoxine serves as an invaluable tool for dissecting the folate synthesis pathway, developing novel inhibitors, and understanding the molecular basis of drug resistance.

References

- 1. Folate - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. folate biosynthesis pathway: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Folates [food-chemistry.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Sulfadoxine Resistance in Plasmodium vivax Is Associated with a Specific Amino Acid in Dihydropteroate Synthase at the Putative Sulfadoxine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sulfadoxine-D3 in Modern Veterinary Drug Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of veterinary drug residues in animal-derived food products is paramount for ensuring consumer safety and regulatory compliance. Sulfadoxine, a widely used sulfonamide antibiotic in livestock, requires robust and reliable analytical methods to monitor its presence at trace levels.[1] The use of stable isotope-labeled internal standards, such as Sulfadoxine-D3, has become the gold standard in quantitative mass spectrometry for its ability to correct for matrix effects and variations in sample preparation and instrument response.[2] This technical guide provides an in-depth overview of the application of Sulfadoxine-D3 in the analysis of sulfadoxine in veterinary matrices, complete with detailed experimental protocols, quantitative data summaries, and explanatory diagrams.

Principle of Isotope Dilution Mass Spectrometry

The core of using Sulfadoxine-D3 in quantitative analysis lies in the principle of isotope dilution mass spectrometry (IDMS). Sulfadoxine-D3 is chemically identical to sulfadoxine, with the exception of three deuterium atoms replacing three hydrogen atoms. This results in a mass shift that is easily distinguishable by a mass spectrometer. By adding a known amount of Sulfadoxine-D3 to a sample at the beginning of the analytical process, it experiences the same extraction inefficiencies, matrix-induced signal suppression or enhancement, and ionization variability as the native sulfadoxine.[2] The ratio of the analyte to the internal standard signal is then used for quantification, providing a highly accurate and precise measurement that is independent of sample loss or matrix interferences.

Principle of Isotope Dilution using Sulfadoxine-D3.

Experimental Methodologies

The following sections detail common experimental protocols for the analysis of sulfadoxine in various veterinary matrices using Sulfadoxine-D3 as an internal standard.

Sample Preparation: QuEChERS for Animal Tissues

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for extracting sulfonamides from complex matrices like animal tissues.[3][4][5][6]

Materials:

-

Homogenized animal tissue (e.g., muscle, liver)

-

Sulfadoxine-D3 internal standard solution

-

Acetonitrile (ACN) with 1% acetic acid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium acetate (NaOAc)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

Protocol:

-

Weigh 2-10 g of homogenized tissue into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of Sulfadoxine-D3 internal standard solution and vortex briefly.

-

Add 10 mL of ACN with 1% acetic acid.

-

Add MgSO₄ and NaOAc, and vortex vigorously for 1 minute.

-

Centrifuge at ≥ 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube containing PSA and C18 sorbents for dispersive solid-phase extraction (dSPE) cleanup.

-

Vortex for 1 minute and centrifuge.

-

Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Sample Preparation: Milk

Materials:

-

Milk sample

-

Sulfadoxine-D3 internal standard solution

-

Perchloric acid solution

-

Solid-phase extraction (SPE) cartridges (e.g., HLB)

Protocol:

-

Pipette 1 g of milk into a centrifuge tube.

-

Spike with Sulfadoxine-D3 internal standard solution.

-

Add 25 mL of perchloric acid solution (pH ≈ 2) and vortex to precipitate proteins.[2]

-

Centrifuge to separate the whey.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with a suitable solvent (e.g., methanol).

-

Evaporate the eluate and reconstitute for LC-MS/MS analysis.

References

- 1. medycynawet.edu.pl [medycynawet.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Determination of 19 sulfonamides residues in pork samples by combining QuEChERS with dispersive liquid-liquid microextraction followed by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

The Antiprotozoal Potential of Sulfadoxine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research concerning the antiprotozoal effects of sulfadoxine. The document delves into the core mechanism of action, summarizes available quantitative data, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Inhibition of Folate Synthesis

Sulfadoxine is a sulfonamide antimicrobial agent that exhibits potent antiprotozoal activity, most notably against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Its primary mechanism of action lies in the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is critical for the de novo synthesis of folic acid (folate) within the protozoan parasite.[2][3][4]

Protozoa, unlike their mammalian hosts, cannot utilize exogenous folate and are thus entirely dependent on their own folate synthesis pathway for survival.[3][4] Folate is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are vital for cellular replication and growth.[2][4]

Sulfadoxine, being structurally similar to the natural substrate of DHPS, para-aminobenzoic acid (PABA), competitively binds to the active site of the enzyme.[2] This binding event blocks the conversion of PABA to dihydropteroate, a crucial intermediate in the folate biosynthetic pathway. The resulting depletion of downstream folate metabolites ultimately halts DNA synthesis and cell division, leading to the death of the parasite.[2][4]

Signaling Pathway Diagram

Caption: Inhibition of the folate synthesis pathway by Sulfadoxine.

Quantitative Data on Antiprotozoal Activity

The in vitro efficacy of sulfadoxine against Plasmodium falciparum is often determined by measuring the concentration of the drug required to inhibit parasite growth by 50% (IC50) or the effective concentration to inhibit schizont maturation by 50% (EC50). The following table summarizes available data from a study on P. falciparum isolates from Sudan.

| Drug Combination | EC50 (nM) | EC90 (nM) | EC99 (nM) |

| Sulfadoxine/Pyrimethamine | 0.262 | 147.390 | 25722.296 |

| Data from an in vitro study on Plasmodium falciparum isolates in Wad Medani District, Sudan.[5] |

It is important to note that the in vitro activity of sulfadoxine can be influenced by the concentration of PABA and folic acid in the culture medium.[6][7]

Experimental Protocols

In Vitro Susceptibility Testing of Plasmodium falciparum

This protocol is a generalized representation based on standard methodologies for assessing the in vitro susceptibility of P. falciparum to sulfadoxine.

Objective: To determine the 50% inhibitory concentration (IC50) of sulfadoxine against P. falciparum.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, AlbuMAX II, and hypoxanthine)

-

Low PABA/folate RPMI 1640 medium for drug testing[6]

-

Human erythrocytes (O+)

-

Sulfadoxine stock solution (in DMSO or other suitable solvent)

-

96-well microtiter plates

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Incubator (37°C)

-

Fluorescent DNA-binding dye (e.g., SYBR Green I)

-

Fluorescence plate reader

Experimental Workflow Diagram

Caption: A generalized workflow for an in vitro antiprotozoal susceptibility assay.

Detailed Procedure:

-

Preparation of Drug Plates:

-

Prepare a serial dilution of sulfadoxine in a 96-well plate using the low PABA/folate RPMI 1640 medium.

-

Include drug-free wells as a positive control for parasite growth and wells with uninfected erythrocytes as a negative control.

-

-

Parasite Culture Preparation:

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare a parasite suspension with a starting parasitemia of 0.5% and a hematocrit of 2.5% in the low PABA/folate medium.

-

-

Incubation:

-

Add the parasite suspension to the drug-diluted plates.

-

Incubate the plates at 37°C for 48 to 72 hours in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.[6]

-

-

Quantification of Parasite Growth:

-

After incubation, lyse the erythrocytes and stain the parasite DNA with a fluorescent dye like SYBR Green I.

-

Measure the fluorescence intensity using a fluorescence plate reader. The intensity is proportional to the parasite density.

-

-

Data Analysis:

-

The fluorescence readings are plotted against the drug concentrations.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

In Vivo Efficacy Studies in Animal Models

In vivo studies are crucial for evaluating the efficacy, pharmacokinetics, and toxicity of antiprotozoal compounds in a living organism. A common model for malaria research is the Plasmodium berghei-infected mouse model.

Objective: To assess the in vivo antimalarial activity of sulfadoxine in a mouse model.

Materials:

-

Plasmodium berghei strain

-

Laboratory mice (e.g., Swiss albino)

-

Sulfadoxine formulation for oral or parenteral administration

-

Vehicle control (e.g., saline, DMSO)

-

Giemsa stain

-

Microscope

Procedure Outline:

-

Infection: Mice are inoculated with P. berghei-infected erythrocytes.

-

Treatment: Once a detectable level of parasitemia is established, mice are treated with sulfadoxine at various doses for a defined period (e.g., 4 consecutive days). A control group receives the vehicle alone.

-

Monitoring: Parasitemia is monitored daily by examining Giemsa-stained thin blood smears.

-

Endpoint: The primary endpoint is the suppression of parasitemia compared to the control group. Other parameters such as survival time and clinical signs are also recorded.

Synergistic Interactions

Sulfadoxine is frequently used in combination with pyrimethamine, another antiprotozoal agent that targets the folate synthesis pathway.[1][2] Pyrimethamine inhibits dihydrofolate reductase (DHFR), an enzyme that acts downstream of DHPS.[8] The sequential blockade of two key enzymes in the same metabolic pathway results in a synergistic effect, enhancing the overall antimalarial efficacy and potentially delaying the development of drug resistance.[2][9]

Logical Relationship Diagram

Caption: The synergistic interaction of Sulfadoxine and Pyrimethamine.

Conclusion and Future Directions

Sulfadoxine remains a significant compound in the study of antiprotozoal agents due to its well-defined mechanism of action and proven efficacy, particularly in combination therapies. Early-stage research continues to be vital for understanding its full potential, optimizing its use, and overcoming challenges such as drug resistance. Future research should focus on the discovery of novel synergistic partners, the investigation of its efficacy against other protozoan parasites, and the development of strategies to counteract resistance mechanisms. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to develop new and effective antiprotozoal therapies.

References

- 1. What is Sulfadoxine used for? [synapse.patsnap.com]

- 2. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]

- 3. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. In vitro study assessing the response of plasmodium falciparum malaria to chloroquine, sulfadoxine/pyrimethamine, quinine and mefloquine in Wad Medani District, Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of an in vitro test method for the assessment of sensitivity of Plasmodium falciparum to pyrimethamine and sulfadoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic antimalarial activity of pyrimethamine and sulfadoxine against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Basis of In Vivo Resistance to Sulfadoxine-Pyrimethamine in African Adult Patients Infected with Plasmodium falciparum Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A roadmap for understanding sulfadoxine-pyrimethamine in malaria chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pharmacokinetic Studies of Sulfadoxine Utilizing Sulfadoxine-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of Sulfadoxine. A key component of robust bioanalytical methodology in such studies is the use of a stable isotope-labeled internal standard, such as Sulfadoxine-d3, to ensure accuracy and precision in quantification.

Introduction

Sulfadoxine is a long-acting sulfonamide antimicrobial agent primarily used in combination with pyrimethamine for the treatment and prevention of malaria.[1][2][3] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens, especially in vulnerable populations such as pregnant women and children, where physiological changes can significantly alter drug disposition.[2][4][5][6][7]

Pharmacokinetic studies of Sulfadoxine typically involve the administration of a defined dose to subjects, followed by the collection of biological samples (usually plasma) at various time points.[8][9] The concentration of Sulfadoxine in these samples is then determined using a validated bioanalytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12] To correct for variability during sample processing and analysis, a deuterated internal standard, Sulfadoxine-d3, is added to all samples.

Data Presentation: Pharmacokinetic Parameters of Sulfadoxine

The following tables summarize key pharmacokinetic parameters of Sulfadoxine from studies in various populations. These values can serve as a reference for study design and data interpretation.

Table 1: Sulfadoxine Pharmacokinetic Parameters in Non-Pregnant Adults

| Parameter | Median Value | Range | Reference |

| Elimination Half-Life (t½) | 8.4 days | 5.6 - 10.9 days | [13] |

| Volume of Distribution (V/F) | 11.5 L | 4 - 20 L | [13] |

| Clearance (CL/F) | 0.047 L/h | 0.02 - 0.08 L/h | [13] |

Table 2: Impact of Pregnancy on Sulfadoxine Pharmacokinetic Parameters

| Parameter | Non-Pregnant Women | Pregnant Women | % Change in Pregnancy | Reference |

| Clearance (CL/F) | - | - | 29% to 3-fold increase | [4][5][6][13] |

| Volume of Distribution (V/F) | - | - | Increased | [13] |

| Area Under the Curve (AUC₀₋∞) | 33,284 mg·h/L | 22,315 mg·h/L | Lower | [8] |

Table 3: Sulfadoxine Pharmacokinetic Parameters in Children (2-5 years) vs. Adults

| Parameter | Children (2-5 years) | Adults | Reference |

| Clearance | 64.5 mL/kg/day | 32.7 mL/kg/day | [7] |

| Volume of Distribution | 413 mL/kg | 372 mL/kg | [7] |

| Area Under the Curve (AUC) | 410 µg/mL·day | 816 µg/mL·day | [7] |

Experimental Protocols

Dosing and Administration Protocol

This protocol outlines the oral administration of Sulfadoxine for a pharmacokinetic study.

Materials:

-

Sulfadoxine formulation (e.g., in combination with Pyrimethamine)

-

Calibrated dosing vehicle (e.g., water)

-

Syringes for oral administration

-

Study subject record forms

Procedure:

-

Subject Preparation: Subjects should fast overnight for at least 8 hours before drug administration. Water is permissible.

-

Dose Calculation: The dose of Sulfadoxine is typically calculated based on the subject's body weight. A common single oral dose used in studies is 1500 mg of Sulfadoxine and 75 mg of Pyrimethamine.[8][9]

-

Administration: The calculated dose is administered orally with a standard volume of water to ensure complete ingestion.

-

Post-Dose: Record the exact time of administration. Food is typically withheld for at least 2 hours post-dose.

Biological Sample Collection Protocol

This protocol details the collection of plasma samples for pharmacokinetic analysis.

Materials:

-

Anticoagulant-treated collection tubes (e.g., EDTA, Heparin)

-

Syringes and needles for venipuncture

-

Centrifuge

-

Cryovials for plasma storage

-

Labeling materials

-

Personal protective equipment (PPE)

Procedure:

-

Pre-dose Sample: Collect a blood sample before drug administration (time 0).

-

Post-dose Sampling Schedule: Collect blood samples at predetermined time points after drug administration. A typical intensive sampling schedule includes 1, 2, 4, 6, 12, 18, 24, 30, 48, and 72 hours, and 7, 10, 14, 28, and 42 days post-dose.[8][9]

-

Blood Collection: At each time point, draw a specified volume of blood (e.g., 5 mL) into an anticoagulant-treated tube.

-

Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

-

Aliquoting and Storage: Transfer the plasma into labeled cryovials and store immediately at -70°C or lower until analysis.[10]

Bioanalytical Protocol for Sulfadoxine Quantification using UHPLC-MS/MS

This protocol describes the quantification of Sulfadoxine in plasma samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with Sulfadoxine-d3 as the internal standard.

Materials and Reagents:

-

Sulfadoxine analytical standard

-

Sulfadoxine-d3 internal standard

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes

-

UHPLC-MS/MS system

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Sulfadoxine and Sulfadoxine-d3 in a suitable solvent (e.g., methanol).

-

Prepare a working solution of the internal standard (Sulfadoxine-d3) in acetonitrile-water (1:9, v/v) containing 0.1% formic acid.[10]

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add a small volume of plasma (e.g., 5 µL).[10]

-

Add the internal standard working solution (containing Sulfadoxine-d3) to the plasma sample.

-

Add acetonitrile to precipitate the plasma proteins.[10]

-

Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for analysis.

-

-

UHPLC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample onto a suitable C18 column (e.g., ACE Excel SuperC18, 50 × 2.1 mm, 1.7 μm).[10] Use a gradient elution with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid, at a flow rate of 0.8 mL/min.[10]

-

Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source in positive ion mode.[10] Monitor the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Sulfadoxine and Sulfadoxine-d3.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Sulfadoxine to Sulfadoxine-d3 against the concentration of the calibration standards.

-

Determine the concentration of Sulfadoxine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Signaling Pathway

Sulfadoxine's mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in parasites like Plasmodium falciparum.[1][3] This ultimately disrupts DNA synthesis and cell growth.

Caption: Sulfadoxine's mechanism of action via inhibition of dihydropteroate synthase.

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of Sulfadoxine.

Caption: Experimental workflow for a Sulfadoxine pharmacokinetic study.

Logical Relationship: Role of Sulfadoxine-d3

This diagram explains the logical relationship and importance of using Sulfadoxine-d3 as an internal standard.

References

- 1. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SP PK/PD Study Group | Infectious Diseases Data Observatory [iddo.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery | Infectious Diseases Data Observatory [iddo.org]

- 6. Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfadoxine-pyrimethamine pharmacokinetics in malaria: pediatric dosing implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetic Properties of Sulfadoxine-Pyrimethamine in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DEVELOPMENT AND VALIDATION OF LC-MS METHOD FOR SIMULTANEOUS DETERMINATION OF PYRIMETHAMINE AND SULFADOXINE IN THE PHARMACEUTICAL PREPARATION [ajps.journals.ekb.eg]

- 13. researchgate.net [researchgate.net]

Application of Sulfadoxine in In Vitro Parasite Culture Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction